Trimethylsilylmethylmagnesium Chloride

Catalog No.
S1504989
CAS No.
13170-43-9
M.F
C4H11ClMgSi
M. Wt
146.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilylmethylmagnesium Chloride

CAS Number

13170-43-9

Product Name

Trimethylsilylmethylmagnesium Chloride

IUPAC Name

magnesium;methanidyl(trimethyl)silane;chloride

Molecular Formula

C4H11ClMgSi

Molecular Weight

146.97 g/mol

InChI

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

BXBLTKZWYAHPKM-UHFFFAOYSA-M

SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

C[Si](C)(C)[CH2-].[Mg+2].[Cl-]

Synthesis

Trimethylsilylmethylmagnesium chloride is typically synthesized from the reaction of trimethylsilylmethyl chloride with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran.

Source

Trimethylsilylmethylmagnesium chloride - Sigma-Aldrich:

Applications in Organic Synthesis

Trimethylsilylmethylmagnesium chloride is valued in organic synthesis for several reasons:

  • Nucleophilic character: As a Grignard reagent, it readily reacts with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction is known as a nucleophilic addition reaction and is a fundamental tool for constructing complex organic molecules.
  • Control of reactivity: The presence of the trimethylsilyl group (Si(CH3)3) plays a crucial role in the reactivity of the molecule. This group is bulky and electron-donating, which influences the reactivity of the magnesium atom towards different reaction partners.
  • Ease of manipulation: Trimethylsilylmethylmagnesium chloride is typically sold as a solution in an organic solvent, making it convenient to handle and use in laboratory settings.

Here are some specific examples of its applications in organic synthesis:

  • Synthesis of alcohols: It reacts with aldehydes and ketones to form primary and secondary alcohols, respectively.
  • Synthesis of alkenes: It can be used in the synthesis of alkenes through various elimination reactions.
  • Carbon-carbon bond formation: It can participate in various coupling reactions to form new carbon-carbon bonds between different organic fragments.

Trimethylsilylmethylmagnesium Chloride is an organometallic compound with the molecular formula C₄H₁₁ClMgSi and a molecular weight of approximately 146.97 g/mol. It is classified as a Grignard reagent, which is characterized by the presence of a magnesium atom bonded to a carbon atom that is further bonded to a trimethylsilyl group. This compound typically appears as a low melting solid and is sensitive to air and moisture, requiring careful handling under inert conditions. It has applications in various

, including:

  • Alkenation of Dithioacetals: It can be used to introduce alkenes into dithioacetals via nickel-catalyzed processes.
  • Cross-Coupling Reactions: The compound facilitates cross-coupling with aryl triflates and carbamates, as well as vinyl selenides.
  • Methylenation of Carbonyl Compounds: It serves as a reagent for methylenation, converting carbonyl groups into methylene groups.
  • Reactions with Electrophiles: It can react with carboxylic acid derivatives, alkyl halides, sulfur compounds, and other electrophiles.
  • Generation of Alkyl Radicals: In the presence of cobalt catalysts, it can generate alkyl radicals from alkyl halides .

The synthesis of Trimethylsilylmethylmagnesium Chloride typically involves the reaction of chloromethyltrimethylsilane with magnesium in an ethereal solvent such as diethyl ether or tetrahydrofuran. The general reaction can be summarized as follows:

 Chloromethyl trimethylsilane+MgTrimethylsilylmethylmagnesium Chloride\text{ Chloromethyl trimethylsilane}+\text{Mg}\rightarrow \text{Trimethylsilylmethylmagnesium Chloride}

This method allows for the formation of the Grignard reagent under controlled conditions to avoid unwanted hydrolysis .

The primary applications of Trimethylsilylmethylmagnesium Chloride include:

  • Organic Synthesis: It is widely used in organic synthesis for creating complex molecules through various coupling reactions.
  • Catalysis: The compound serves as a catalyst in nickel-catalyzed reactions, enhancing reaction efficiency and selectivity.
  • Material Science: Its properties may be leveraged in the development of new materials or coatings due to its unique reactivity .

Interaction studies involving Trimethylsilylmethylmagnesium Chloride primarily focus on its reactivity with moisture and protic solvents. The compound reacts violently with water, releasing flammable gases and posing significant safety risks. This necessitates thorough safety protocols when handling the substance in laboratory environments. Additionally, research may explore its interactions with various electrophiles and its behavior in catalyzed reactions .

Similar Compounds: Comparison

Several compounds share structural similarities or functional roles with Trimethylsilylmethylmagnesium Chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Dimethylsilylmethylmagnesium ChlorideC₃H₉ClMgSiLess sterically hindered compared to trimethyl variant.
Ethylmagnesium BromideC₂H₅BrMgUtilized for different types of coupling reactions; less reactive than silyl variants.
Phenylmagnesium BromideC₆H₅BrMgKnown for forming stable aryl derivatives; used extensively in aromatic chemistry.
Trimethylsilylmagnesium ChlorideC₄H₁₁ClMgSiSimilar structure but lacks the methyl group at the silyl position; used in similar applications but with different reactivity profiles.

Trimethylsilylmethylmagnesium Chloride stands out due to its unique trimethylsilyl group that enhances its nucleophilicity and versatility in organic synthesis compared to other Grignard reagents .

Grignard Reagent Preparation Methodologies

Trimethylsilylmethylmagnesium chloride is synthesized via the classical Grignard reaction, wherein (chloromethyl)trimethylsilane reacts with magnesium metal in anhydrous ethereal solvents. The reaction proceeds under inert atmospheres to prevent hydrolysis or oxidation, as shown:

$$
\text{Me}3\text{SiCH}2\text{Cl} + \text{Mg} \xrightarrow{\text{THF or Et}2\text{O}} \text{Me}3\text{SiCH}_2\text{MgCl}
$$

Key considerations include:

  • Solvent Selection: Tetrahydrofuran (THF) or diethyl ether (Et$$2$$O) are preferred for their ability to stabilize the Grignard intermediate through coordination. THF’s higher donor number (20.0 kcal/mol) enhances magnesium solvation compared to Et$$2$$O (19.2 kcal/mol).
  • Magnesium Activation: Mechanical abrasion or iodine initiation ensures reactive surfaces, mitigating passivation.
  • Temperature Control: Exothermic reactions require cooling to prevent thermal degradation.

Industrial-scale preparations often use 2-methyltetrahydrofuran (2-MeTHF) due to its higher boiling point (80°C vs. 66°C for THF) and greener profile. Post-synthesis, the reagent is typically stored as 0.5–1.0 M solutions, with commercial suppliers offering standardized concentrations.

Table 1: Synthetic Conditions for Me$$3$$SiCH$$2$$MgCl

ParameterTypical ValueSource
SolventTHF, Et$$_2$$O, or 2-MeTHF
Concentration0.5–1.0 M
Reaction Temperature25–40°C
Yield75–90%

Solvent Coordination Effects on Molecular Aggregation

The coordination environment of magnesium profoundly influences the structure and reactivity of Me$$3$$SiCH$$2$$MgCl. In THF, magnesium adopts a tetrahedral geometry, bonding to two solvent molecules, the trimethylsilylmethyl group, and a chloride ligand. This solvation stabilizes monomeric species but shifts dynamically with solvent polarity and donor strength.

  • Diethyl Ether: Favors dimeric aggregates such as [Me$$3$$SiCH$$2$$Mg($$\mu$$-Cl)]$$_2$$ due to weaker coordination, enhancing Schlenk equilibrium dynamics.
  • THF: Monomeric species dominate, with Mg centers coordinated by two THF molecules (Fig. 1A).
  • 2-MeTHF: Similar to THF but with improved thermal stability, reducing solvent loss during reflux.

Ab initio molecular dynamics reveal that solvent exchange at magnesium occurs within picoseconds, enabling rapid ligand reorganization. For instance, axial THF ligands in pentacoordinated Mg intermediates facilitate chloride or alkyl group transfer during reactivity.

Schlenk Equilibrium Dynamics in Ethereal Solutions

The Schlenk equilibrium governs the distribution of Grignard species in solution:

$$
2 \text{Me}3\text{SiCH}2\text{MgCl} \rightleftharpoons \text{MgCl}2 + \text{Mg}(\text{Me}3\text{SiCH}2)2
$$

Factors influencing this equilibrium include:

  • Solvent Donor Strength: THF suppresses dissociation into MgCl$$2$$ and MgR$$2$$, whereas ethereal solvents with low donor numbers (e.g., Et$$_2$$O) promote dimerization.
  • Additives: Dioxane precipitates MgCl$$2$$ as [MgCl$$2$$(dioxane)$$2$$]$$n$$, shifting equilibrium toward Mg(Me$$3$$SiCH$$2$$)$$_2$$.
  • Temperature: Elevated temperatures favor entropy-driven dissociation.

Table 2: Schlenk Equilibrium Perturbations

ConditionEffect on EquilibriumSource
THF AdditionFavors RMgCl monomers
Dioxane AdditionShifts right (MgR$$_2$$ formed)
High ConcentrationPromotes dimerization

Computational studies highlight the role of dinuclear intermediates in ligand exchange. For example, [Me$$3$$SiCH$$2$$Mg($$\mu$$-Cl)$$2$$MgCH$$2$$SiMe$$_3$$] transiently forms, enabling chloride migration between Mg centers. This mechanism underpins the reagent’s versatility in cross-coupling and nucleophilic additions.

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (40%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Trimethylsilylmethylmagnesium chloride

Dates

Modify: 2023-08-15

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